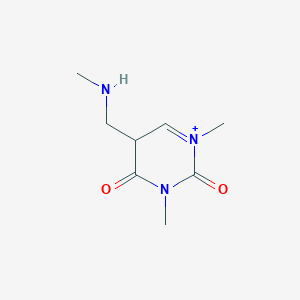
1,3-dimethyl-5-(methylaminomethyl)-5H-pyrimidin-1-ium-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-5-(methylaminomethyl)-5H-pyrimidin-1-ium-2,4-dione is a heterocyclic compound with a pyrimidine ring structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(methylaminomethyl)-5H-pyrimidin-1-ium-2,4-dione typically involves the reaction of 1,3-dimethylbarbituric acid with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature conditions ranging from 0°C to 78°C. The reaction yields the desired compound with varying efficiencies depending on the specific conditions used .
Industrial Production Methods
Industrial production of this compound often involves scalable solvent-free reactions to ensure high yields and cost-effectiveness. The use of alternative starting materials, such as diketene, has also been explored to improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-dimethyl-5-(methylaminomethyl)-5H-pyrimidin-1-ium-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
Aplicaciones Científicas De Investigación
1,3-dimethyl-5-(methylaminomethyl)-5H-pyrimidin-1-ium-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-5-(methylaminomethyl)-5H-pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant effects are believed to be mediated through the modulation of neurotransmitter systems, particularly by inhibiting excitatory neurotransmission . The compound may also interact with ion channels and receptors, contributing to its overall pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
1,3-dimethyl-5-pyrazolone: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
1,3-dimethyl-5-aminoadamantane: Known for its neuroprotective and anticonvulsant properties.
Uniqueness
1,3-dimethyl-5-(methylaminomethyl)-5H-pyrimidin-1-ium-2,4-dione stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions while exhibiting significant pharmacological effects makes it a valuable compound for both research and industrial applications.
Propiedades
Fórmula molecular |
C8H14N3O2+ |
|---|---|
Peso molecular |
184.22 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-(methylaminomethyl)-5H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C8H14N3O2/c1-9-4-6-5-10(2)8(13)11(3)7(6)12/h5-6,9H,4H2,1-3H3/q+1 |
Clave InChI |
MZPRAJBKULYWLE-UHFFFAOYSA-N |
SMILES canónico |
CNCC1C=[N+](C(=O)N(C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


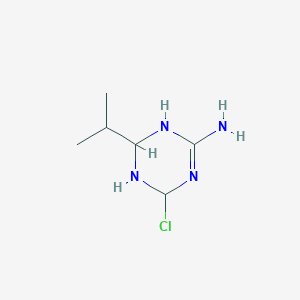
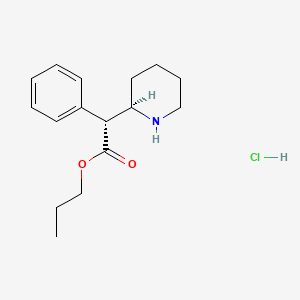
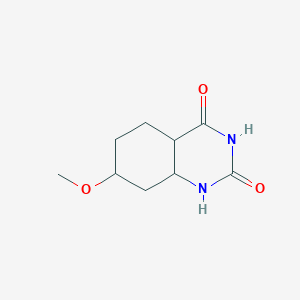

![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide](/img/structure/B12357191.png)
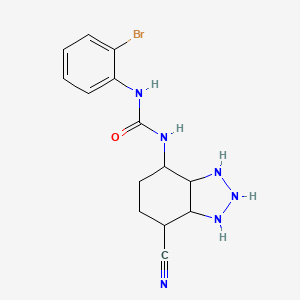
![7aH-thieno[3,2-b]pyridin-7-one](/img/structure/B12357200.png)
![3,9b-Dihydropyrimido[5,4-b]indol-4-one](/img/structure/B12357213.png)
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B12357225.png)
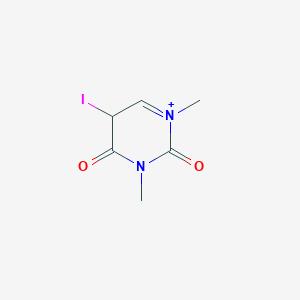

![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)
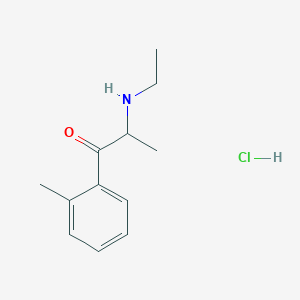
![1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione](/img/structure/B12357248.png)
